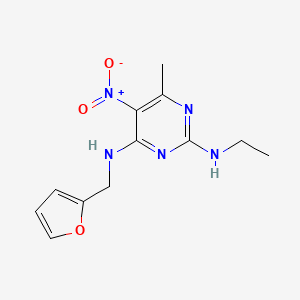

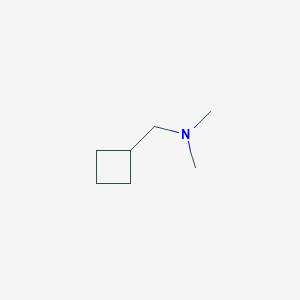

![molecular formula C7H9KOS B2627275 Potassium;3-oxobicyclo[2.2.1]heptane-2-thiolate CAS No. 2225136-38-7](/img/structure/B2627275.png)

Potassium;3-oxobicyclo[2.2.1]heptane-2-thiolate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of bicyclo[2.2.1]heptane derivatives has been realized through an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions . It is featured in bioactive natural products and drug candidates .Chemical Reactions Analysis

The chemical reactions involving bicyclo[2.2.1]heptane derivatives have been studied. An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates .科学的研究の応用

Antibiotic Stability and Structure

Potassium clavulanate, a derivative related to the chemical structure of interest, showcases the chemical instability common among β-lactam antibiotics, even in solid state due to hydrolysis. The crystal structure reveals potassium cations' interactions with carboxylate and hydroxy groups, forming one-dimensional ionic columns. This arrangement is crucial for understanding the stability and reactivity of similar compounds (Fujii et al., 2010).

Polymerization Initiators

Research into carboxy-functionalized poly(ethylene glycol)s (PEGs) has revealed that compounds similar to potassium;3-oxobicyclo[2.2.1]heptane-2-thiolate can act as anionic polymerization initiators. These initiators lead to PEGs with controlled molecular weights and distributions, beneficial for creating block copolymers and functionalized polymers for various applications, from drug delivery systems to materials science (Zeng & Allen, 2006).

Metal Coordination Compounds

The synthesis and study of metal coordination compounds derived from potassium 4-thioxo-3-thia-1,4a,9-triaza-fluorene-2-thiolate provide insight into the complexation behavior of these ligands with metals such as lead, tin, and germanium. These compounds have potential applications in catalysis, materials science, and as precursors for further synthetic modifications (Peña-Hueso et al., 2008).

Oxidation Catalysis

The use of chromic potassium sulphate as a catalyst for the oxidation of thiols to disulfides showcases the potential of potassium-based compounds in facilitating chemical transformations. This particular application is crucial in synthesizing disulfides, which have wide applications in pharmaceuticals, materials science, and as intermediates in chemical syntheses (Supale & Gokavi, 2008).

Photocatalytic Activities

Potassium poly(heptazine imides) derived from aminotetrazoles, including compounds related to the chemical structure , demonstrate significant photocatalytic activities. These materials, with altered band gaps, enhance solar hydrogen and oxygen evolution, presenting a promising avenue for sustainable energy applications (Savateev et al., 2017).

作用機序

The mode of action of such compounds often involves interactions with specific molecular targets, leading to changes in cellular processes . The exact targets and mode of action would depend on the specific functional groups present in the compound.

In terms of pharmacokinetics, properties such as solubility, absorption, distribution, metabolism, and excretion (ADME) would influence the bioavailability of the compound . Compounds with a high fraction of sp3-hybridised carbon content (Fsp3) are more likely to exhibit high aqueous solubility, and by extension, may have high bioavailability .

The action environment, including factors like pH, temperature, and presence of other molecules, can influence the compound’s action, efficacy, and stability. For example, certain environmental conditions might enhance or inhibit the compound’s interaction with its targets .

将来の方向性

特性

IUPAC Name |

potassium;3-oxobicyclo[2.2.1]heptane-2-thiolate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10OS.K/c8-6-4-1-2-5(3-4)7(6)9;/h4-5,7,9H,1-3H2;/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXNRMWTBGWWJF-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C(C2=O)[S-].[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9KOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

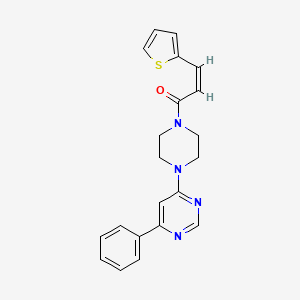

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2627194.png)

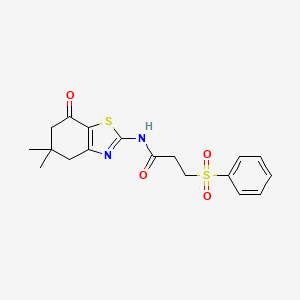

![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2627195.png)

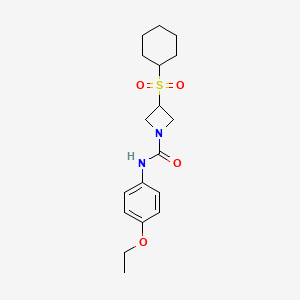

![(2E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2627196.png)

![3-(2,6-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2627199.png)

![3-[4-Amino-3-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2627204.png)

![5-[(2,4-dichlorophenoxy)acetyl]-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2627208.png)